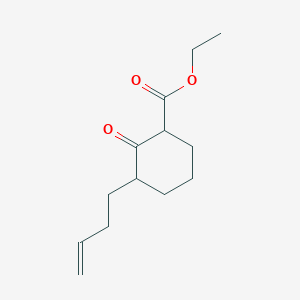![molecular formula C7H8Cl2O2 B14292749 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 116546-55-5](/img/structure/B14292749.png)
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3-methylbicyclo[111]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of two chlorine atoms and a carboxylic acid group This compound is part of the bicyclo[11
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the photochemical reaction of propellane with diacetyl, followed by a haloform reaction to introduce the chlorine atoms. This method allows for the construction of the bicyclo[1.1.1]pentane core in a relatively efficient manner .
Industrial Production Methods
While specific industrial production methods for 2,2-Dichloro-3-methylbicyclo[11This includes the use of flow photochemical reactors to scale up the production of the bicyclo[1.1.1]pentane core .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Addition Reactions: The bicyclic structure can participate in addition reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the carboxylic acid group .
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds, potentially improving solubility and metabolic stability.
Materials Science: The rigid bicyclic structure makes it useful in the design of molecular rods and other materials with specific mechanical properties.
Chemical Probes: It can be used as a probe in biological studies to investigate the interactions of bicyclic compounds with biological targets.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for various biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with fluorine atoms instead of chlorine, offering different reactivity and properties.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group, providing different chemical behavior and applications.
Uniqueness
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of chlorine atoms, which can significantly alter its reactivity and interactions compared to its fluorinated or methoxycarbonyl counterparts. This makes it a valuable compound for specific applications where chlorine’s properties are advantageous .
Eigenschaften
CAS-Nummer |
116546-55-5 |
|---|---|
Molekularformel |
C7H8Cl2O2 |
Molekulargewicht |
195.04 g/mol |
IUPAC-Name |
2,2-dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H8Cl2O2/c1-5-2-6(3-5,4(10)11)7(5,8)9/h2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
VDEPBWREPUXHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(C2(Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


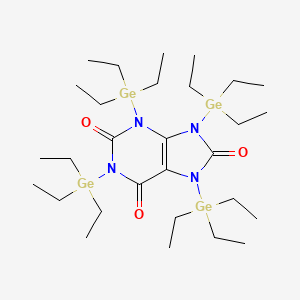
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
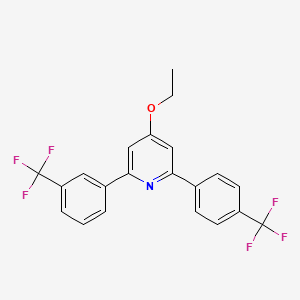
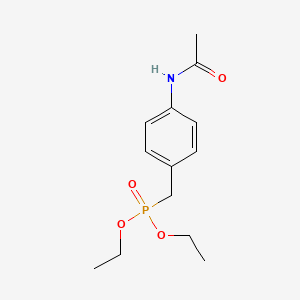

![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
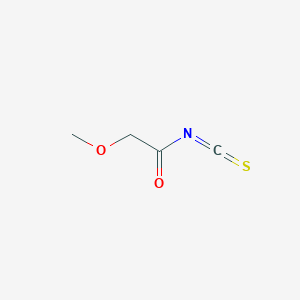
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)
![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)


